molecular formula C4H7NaO3 B3333661 Sodium (3R)-3-hydroxy(1,3-~13~C_2_)butanoate CAS No. 1217437-29-0

Sodium (3R)-3-hydroxy(1,3-~13~C_2_)butanoate

Cat. No.: B3333661
CAS No.: 1217437-29-0
M. Wt: 128.07 g/mol
InChI Key: NBPUSGBJDWCHKC-LCHDWHJTSA-M
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Description

Sodium (3R)-3-hydroxy(1,3-~13~C_2_)butanoate is a compound that features isotopic labeling with carbon-13. This compound is of interest in various fields of scientific research due to its unique isotopic properties, which allow for detailed studies of metabolic pathways, reaction mechanisms, and molecular interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium (3R)-3-hydroxy(1,3-~13~C_2_)butanoate typically involves the incorporation of carbon-13 isotopes into the butanoate structure. This can be achieved through various synthetic routes, including the use of labeled precursors in organic synthesis. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the incorporation of the isotopes at the desired positions.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using isotopically labeled starting materials. The process is optimized for high yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

Sodium (3R)-3-hydroxy(1,3-~13~C_2_)butanoate can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Replacement of functional groups with other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of this compound may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Sodium (3R)-3-hydroxy(1,3-~13~C_2_)butanoate is widely used in scientific research due to its isotopic labeling. Applications include:

    Chemistry: Studying reaction mechanisms and kinetics using nuclear magnetic resonance (NMR) spectroscopy.

    Biology: Tracing metabolic pathways in living organisms.

    Medicine: Investigating drug metabolism and pharmacokinetics.

    Industry: Quality control and process optimization in the production of pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism of action of Sodium (3R)-3-hydroxy(1,3-~13~C_2_)butanoate involves its interaction with specific molecular targets and pathways. The isotopic labeling allows researchers to track the compound’s behavior in biological systems, providing insights into its metabolic fate and interactions with enzymes and other biomolecules.

Comparison with Similar Compounds

Sodium (3R)-3-hydroxy(1,3-~13~C_2_)butanoate can be compared with other isotopically labeled compounds, such as:

    Sodium (3R)-3-hydroxybutanoate: The non-labeled version of the compound.

    Sodium (3R)-3-hydroxy(1-~13~C)butanoate: A similar compound with a single carbon-13 label.

    Sodium (3R)-3-hydroxy(2-~13~C)butanoate: Another variant with a different labeling position.

The uniqueness of this compound lies in its dual carbon-13 labeling, which provides more detailed information in studies involving isotopic tracing and NMR spectroscopy.

Properties

IUPAC Name

sodium;(3R)-3-hydroxy(1,3-13C2)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O3.Na/c1-3(5)2-4(6)7;/h3,5H,2H2,1H3,(H,6,7);/q;+1/p-1/t3-;/m1./s1/i3+1,4+1;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBPUSGBJDWCHKC-LCHDWHJTSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)[O-])O.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[13C@H](C[13C](=O)[O-])O.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NaO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30745750
Record name Sodium (3R)-3-hydroxy(1,3-~13~C_2_)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30745750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217437-29-0
Record name Sodium (3R)-3-hydroxy(1,3-~13~C_2_)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30745750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1217437-29-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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